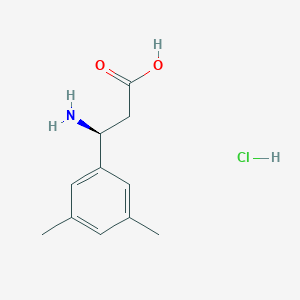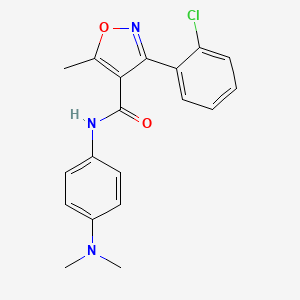
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic compound containing functional groups such as amide and isoxazole. Amides are a type of functional group that consist of a carbonyl group linked to a nitrogen atom. Isoxazoles are a type of organic compound in the azole family, which are heterocycles with nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, the dimethylamino group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the isoxazole ring might participate in various reactions .Scientific Research Applications
Synthesis and Chemical Properties
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide, due to its complex structure, is involved in studies related to the synthesis of novel organic compounds. Research such as the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles demonstrates the compound's utility in creating new isoxazole derivatives through reactions with phosphorus oxychloride, indicating its importance in heterocyclic chemistry and the development of new pharmaceuticals and materials (Holzer & Hahn, 2003).
Biological Evaluation and Potential Applications
The compound's derivatives are explored for their biological activities, showing potential in various fields such as antitumor activities and molecular docking studies. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives highlight the process of creating compounds that exhibited notable in vitro antitumor activity, suggesting the compound's role in developing new therapeutic agents (Fahim & Shalaby, 2019).
Advanced Material Development
The compound's derivatives are also investigated for their application in material science, such as the development of azo-pendant polyamides capable of photoaligning chromonic lyotropic liquid crystals. This research indicates the compound's versatility in contributing to advanced materials with potential applications in liquid crystal display technologies and other photonic devices (Matsunaga, Tamaki, & Ichimura, 2003).
Detection and Analytical Applications
Furthermore, the compound's framework is utilized in developing fluorescent probes for detecting nerve agent mimics, showcasing its importance in analytical chemistry and environmental monitoring. The fabrication of a highly selective and sensitive fluorescence "light-up" probe demonstrates the compound's role in creating detection systems for hazardous substances, offering rapid response and low detection limits (Huo et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBZKRZZEQHHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
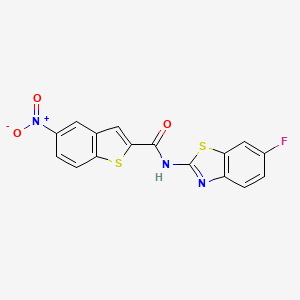
![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)
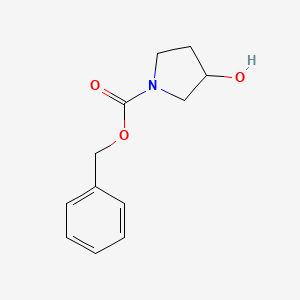
![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)



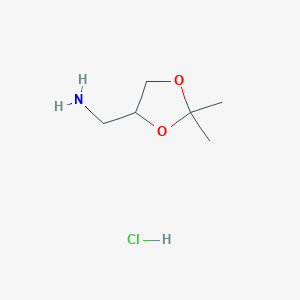
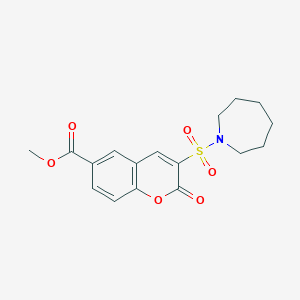
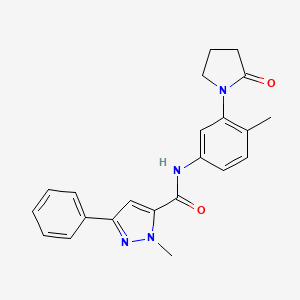

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)
